molecular formula C32H21Cl2N5 B10878128 7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10878128
M. Wt: 546.4 g/mol
InChI Key: BFHLISQOBGXAES-UHFFFAOYSA-N
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Description

7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities, including potential applications in medicinal chemistry and pharmacology. The unique structure of this compound, featuring multiple aromatic rings and heteroatoms, makes it a subject of interest for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl and Phenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Functionalization: The dichlorophenyl group is typically introduced through electrophilic aromatic substitution or via direct chlorination of a phenyl precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the aromatic rings or the triazolo ring, potentially leading to partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation reactions typically use hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while nitration of the dichlorophenyl group can produce nitro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its interactions with biological macromolecules are of significant interest for understanding its mechanism of action.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anticancer agents. The compound’s ability to inhibit specific enzymes involved in cell proliferation makes it a promising candidate for therapeutic development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. These targets often include enzymes or receptors that play crucial roles in cellular processes. For example, the compound may inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By binding to the active site of these enzymes, the compound can prevent their normal function, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Triazolopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological properties.

    Benzyl-substituted Pyrimidines: Compounds with benzyl groups attached to pyrimidine rings, showing similar reactivity and biological activity.

Uniqueness

What sets 7-benzyl-2-(2,4-dichlorophenyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its specific combination of substituents, which confer unique electronic and steric properties. These properties can enhance its binding affinity to specific molecular targets, making it a more potent inhibitor compared to its analogs.

Properties

Molecular Formula

C32H21Cl2N5

Molecular Weight

546.4 g/mol

IUPAC Name

10-benzyl-4-(2,4-dichlorophenyl)-11,12-diphenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C32H21Cl2N5/c33-24-16-17-25(26(34)18-24)30-36-32-28-27(22-12-6-2-7-13-22)29(23-14-8-3-9-15-23)38(19-21-10-4-1-5-11-21)31(28)35-20-39(32)37-30/h1-18,20H,19H2

InChI Key

BFHLISQOBGXAES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=C2N=CN4C3=NC(=N4)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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